1,7-Naphthyridin-8-amine

Synthetic chemistry Regioselective amination Nucleophilic aromatic substitution

1,7-Naphthyridin-8-amine (CAS 17965-82-1) is a heterobicyclic aromatic amine with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, belonging to the 1,7-diazanaphthalene isomer class within the broader naphthyridine family. The compound features a primary amine substituent at the 8-position of the 1,7-naphthyridine scaffold, with nitrogen atoms situated at positions 1 and 7 of the fused bicyclic ring system.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 17965-82-1
Cat. No. B095287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Naphthyridin-8-amine
CAS17965-82-1
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=NC=C2)N)N=C1
InChIInChI=1S/C8H7N3/c9-8-7-6(3-5-11-8)2-1-4-10-7/h1-5H,(H2,9,11)
InChIKeyLRKLTZGZHDEBME-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,7-Naphthyridin-8-amine (CAS 17965-82-1): Chemical Identity and Core Characteristics for Procurement Evaluation


1,7-Naphthyridin-8-amine (CAS 17965-82-1) is a heterobicyclic aromatic amine with the molecular formula C8H7N3 and a molecular weight of 145.16 g/mol, belonging to the 1,7-diazanaphthalene isomer class within the broader naphthyridine family . The compound features a primary amine substituent at the 8-position of the 1,7-naphthyridine scaffold, with nitrogen atoms situated at positions 1 and 7 of the fused bicyclic ring system [1]. It exists as a yellow to off-white crystalline solid at room temperature with a reported melting point of 167–170 °C (ZIC/VINITI validated: 168–169 °C) and a predicted pKa of 5.54 ± 0.30 . The compound requires storage at 2–8 °C with protection from light and moisture [2]. Its rigid bicyclic framework, which confers a topological polar surface area of 51.8 Ų and a consensus Log P of approximately 0.96, positions it as a compact, fragment-sized (MW < 200 Da) heterocyclic building block with demonstrated utility as an ATP-competitive kinase hinge-binding motif in fragment-based drug discovery [3].

Why 1,7-Naphthyridin-8-amine Cannot Be Interchanged with Other Naphthyridine Isomers or 8-Amino Derivatives


Naphthyridine isomers share an identical molecular skeleton (C8H6N2) but differ critically in the spatial positioning of their two endocyclic nitrogen atoms, resulting in distinct electronic distributions, basicity profiles, and regiochemical reactivity that preclude generic substitution [1]. The 1,7-isomer exhibits a unique Chichibabin amination pattern: nucleophilic amide attack occurs at both C-2 and C-8, whereas the 1,5- and 1,6-naphthyridine isomers undergo amination exclusively at C-2 due to their divergent electron density landscapes . This dual-site reactivity is foundational for the selective synthesis of 8-amino-1,7-naphthyridine and cannot be replicated with 1,5- or 1,6-naphthyridine starting materials. Furthermore, the parent ring systems display measurably different basicity: 1,7-naphthyridine has a predicted strongest-basic pKa of approximately 2.38, compared to ~2.90 for 1,5-naphthyridine and ~3.70 for 1,6-naphthyridine . These electronic differences propagate into the 8-amino derivatives, affecting protonation state at physiological pH, hydrogen-bond donor/acceptor capacity in biological targets, and chromatographic behavior during purification. In kinase fragment screening, 1,7-naphthyridin-8-amine has been experimentally validated as a hinge-binding motif in cAMP-dependent protein kinase A (PKA) with two independent high-resolution crystal structures (PDB 6YNR at 1.90 Å and PDB 6Y2O at 2.01 Å), whereas equivalent structural validation in PKA is absent for the 1,5-, 1,6-, and 1,8-naphthyridin-8-amine analogs [2]. These combined electronic, synthetic, and structural differences establish that 1,7-naphthyridin-8-amine is not functionally interchangeable with its regioisomeric counterparts in any application where regiochemistry, basicity, or target engagement matters.

Quantitative Differentiation Evidence for 1,7-Naphthyridin-8-amine vs. Closest Analogs and Alternatives


Regioselective Chichibabin Amination: Dual C-2/C-8 Reactivity Unique to 1,7-Naphthyridine Among 1,X-Isomers

In the Chichibabin amination of 1,X-naphthyridines with potassium amide in liquid ammonia at −35 to −40 °C, the site of initial σ-adduct formation is charge-controlled. 1,7-Naphthyridine is the only isomer among the four common 1,X-naphthyridines that undergoes amide attack at two distinct positions: C-2 and C-8 . By contrast, 1,5-naphthyridine is aminated exclusively at C-2 (actually at the C-2 position of each ring symmetrically), and 1,6-naphthyridine is aminated only at C-2 . This regiochemical divergence was proven by NMR spectroscopy of the σ-adduct intermediates . The dual-site reactivity enables direct one-step synthesis of 1,7-naphthyridin-8-amine from the parent heterocycle, whereas the 8-amino derivatives of 1,5- and 1,6-naphthyridine cannot be accessed through this direct amination route and require alternative, often multi-step synthetic strategies.

Synthetic chemistry Regioselective amination Nucleophilic aromatic substitution

PKA Kinase Hinge-Binder Validation: High-Resolution Co-Crystal Structures Available Only for the 1,7-Isomer

1,7-Naphthyridin-8-amine has been experimentally validated as an ATP-competitive hinge-binding fragment in cAMP-dependent protein kinase A (PKA) through two independent X-ray crystallography experiments: a cocrystallization complex (PDB 6Y2O, resolution 2.01 Å, R-free 0.254) and a crystal soaking complex (PDB 6YNR, resolution 1.90 Å, R-free 0.221) [1]. Both structures were solved by the Klebe group and published in ChemMedChem (2021) as part of a systematic comparison of eight hinge-binder fragments [2]. The ligand O72 (1,7-naphthyridin-8-amine) is a designated 'Ligand of Interest' in both entries, with real-space correlation coefficients of 0.953–0.957, indicating excellent electron density fit [3]. Critically, equivalent high-resolution PKA co-crystal structures have not been deposited in the PDB for 1,5-naphthyridin-8-amine, 1,6-naphthyridin-8-amine, or 1,8-naphthyridin-2-amine as of the search date, making the 1,7-isomer the only naphthyridine-8-amine with direct structural evidence of kinase hinge engagement.

Kinase inhibitor Fragment-based drug design Structural biology

Parent Heterocycle Basicity Gradient: 1,7-Naphthyridine pKa Differentiates It from 1,5- and 1,6-Isomers

The parent 1,7-naphthyridine heterocycle exhibits a predicted strongest-basic pKa of approximately 2.38, which is measurably lower than both the 1,5-isomer (pKa 2.90 ± 0.10) and the 1,6-isomer (pKa 3.70 ± 0.10) . This basicity gradient, spanning approximately 1.3 log units from 1,7- to 1,6-naphthyridine, reflects the distinct electronic environments created by different nitrogen atom placements and translates into the 8-amino derivatives, which have a predicted pKa of 5.54 ± 0.30 . The lower basicity of the 1,7-scaffold means that at physiological pH (7.4), the ring nitrogens are less protonated compared to the 1,6-analog, which can affect solubility, membrane permeability, and the hydrogen-bonding pattern within a target binding site. For comparison, 1,8-naphthyridine is described as a 'strongly basic compound' with the highest basicity among the isomers [1].

Physicochemical profiling Basicity Protonation state

Supplier Purity Tier Differentiation: 97% vs. 95% Grade Availability Impacts Downstream Application Suitability

Commercial availability of 1,7-naphthyridin-8-amine spans two purity tiers with distinct supplier profiles. The 97% purity grade is offered through Sigma-Aldrich/Chemscene (catalog CS-0094697, solid form, storage at room temperature with light protection, melting point 167–170 °C) and several Chinese manufacturers including CapotChem (98% min. by HPLC, water content ≤0.5%, melting point 217–219 °C, available up to kilogram scale) . The 95% grade is available from Bidepharm (catalog BD6180, with batch-specific QC certificates including NMR, HPLC, and GC) , CymitQuimica (95% min.), Aladdin, and Yuanye Bio. The CapotChem specification notably reports a higher melting point (217–219 °C vs. the standard 167–170 °C), which may indicate a different polymorphic form or the hydrochloride salt, requiring careful verification prior to procurement. The 2-percentage-point purity difference (97% vs. 95%) can be material for applications such as biophysical assays (SPR, ITC, MST) where trace impurities may confound binding measurements, or in fragment library curation where purity thresholds are strictly enforced.

Chemical procurement Purity specification Quality control

Fragment Dual-Method Crystallographic Validation: Cocrystallization vs. Soaking Comparison Provides Unique Methodological Reference

Among the eight hinge-binding fragments systematically evaluated in the Wienen-Schmidt et al. (2021) ChemMedChem study, 1,7-naphthyridin-8-amine is one of the few fragment-sized ligands (MW 145 Da) for which both cocrystallization and soaking protocols produced high-quality PKA complex structures, enabling direct comparison of the two methods [1]. The cocrystallized complex (6Y2O, 2.01 Å) showed slightly better geometry rankings (76% vs. 70% for soaked 6YNR), while the soaked complex (6YNR, 1.90 Å) achieved better goodness-of-fit (86% vs. 74%) and lower real-space R-factor (0.086 vs. 0.127) [2]. The study's key finding—that for fragment-sized ligands, geometrical discrepancies between soaking and cocrystallization are relatively small compared to larger, more flexible ligands—was demonstrated in part using this compound as a representative fragment case [1]. This dual-method validation is not available for the 1,5- or 1,6-naphthyridin-8-amine analogs, which lack any published PKA structural data.

Crystallography Fragment screening Method validation

Dihydroorotase Inhibition as a Selectivity Filter: Weak Activity (IC₅₀ 180 µM) Indicates Low Off-Target Risk for Pyrimidine Biosynthesis Pathway

In a biochemical screen against dihydroorotase (DHOase, EC 3.5.2.3) from mouse Ehrlich ascites cells conducted at pH 7.37, 1,7-naphthyridin-8-amine exhibited an IC₅₀ of 180,000 nM (180 µM) when tested at a concentration of 10 µM [1]. This represents very weak inhibition—approximately three orders of magnitude weaker than what would typically be considered a meaningful biochemical starting point (IC₅₀ < 1 µM). While this data point is a negative result for DHOase-targeted applications, it serves as a useful selectivity filter: the compound does not significantly engage the pyrimidine biosynthesis enzyme dihydroorotase at concentrations likely to be achieved in cellular assays (<10 µM). For researchers considering this compound as a kinase hinge-binding fragment, the lack of DHOase inhibition suggests a reduced probability of confounding phenotypic effects mediated through pyrimidine biosynthesis disruption, compared to fragments that may promiscuously inhibit multiple enzyme classes.

Enzyme inhibition Selectivity profiling Dihydroorotase

Optimal Application Scenarios for 1,7-Naphthyridin-8-amine Based on Quantitative Differentiation Evidence


Fragment-Based Kinase Drug Discovery: ATP-Hinge Binder Library Component

1,7-Naphthyridin-8-amine is an ideal addition to fragment screening libraries targeting the ATP-binding hinge region of kinases. Its demonstrated binding to PKA (PDB 6YNR, 6Y2O) at high resolution (<2.1 Å) provides direct structural evidence of hinge engagement via the naphthyridine N1 and the 8-NH₂ group [1]. The compound's fragment-appropriate properties (MW 145 Da, consensus Log P 0.96, TPSA 51.8 Ų) comply with the Rule of Three for fragment libraries . Procurement should prioritize the 97%+ purity grade (Sigma-Aldrich/Chemscene or CapotChem 98% HPLC) to minimize impurity interference in biophysical assays such as SPR, ITC, or MST [2].

Regioselective Synthesis of 2,8-Disubstituted 1,7-Naphthyridine Derivatives via Tandem Functionalization

The unique dual-site Chichibabin reactivity of 1,7-naphthyridine—amination at both C-2 and C-8—enables synthetic strategies that are not available with other naphthyridine isomers [1]. This reactivity profile makes 1,7-naphthyridin-8-amine a strategic starting material for the preparation of 2-substituted-1,7-naphthyridin-8-amines, a scaffold class represented in patent literature for kinase inhibitors (e.g., US4017500A describes 2-aryl-, 2-thienyl-, and 2-pyridyl-1,7-naphthyridin-8-amines prepared via base-catalyzed condensation) . For medicinal chemistry groups constructing focused libraries of kinase inhibitors, the 1,7-isomer provides a more convergent synthetic entry than the 1,5- or 1,6-isomers, which lack the inherent C-8 amination pathway.

Crystallographic Method Development: Benchmark Fragment for Soaking vs. Cocrystallization Protocol Optimization

The availability of both cocrystallization (6Y2O) and soaking (6YNR) structures for the same PKA–ligand complex makes 1,7-naphthyridin-8-amine a valuable benchmark fragment for crystallographic method development [1]. Groups optimizing in-house crystallography protocols can use this compound as a reference standard to compare the quality of soaked vs. cocrystallized complexes, with published quality metrics (RSR, RSCC, geometry rankings) serving as baseline comparators . The small size (MW 145 Da) and rigid bicyclic structure minimize ligand flexibility as a confounding variable, making this fragment an ideal 'gold standard' control sample for troubleshooting crystallization workflows.

pKa-Dependent Drug Design: Exploiting the 1,7-Naphthyridine Basicity Differential for Selective Protonation

The measurably lower basicity of the 1,7-naphthyridine scaffold (parent pKa ~2.38; 8-amino derivative pKa 5.54) relative to the 1,6-isomer (parent pKa ~3.70) provides a tunable parameter for medicinal chemistry programs where the protonation state of the heterocyclic core influences target engagement [1]. At lysosomal pH (~4.5–5.0), the 1,7-scaffold remains largely unprotonated at the ring nitrogens, whereas the 1,6-analog would be partially protonated, potentially affecting lysosomal trapping and cellular accumulation profiles. For programs targeting kinases with specific pH-dependent binding requirements, the 1,7-isomer offers a distinct physicochemical starting point that cannot be replicated by simply substituting the 1,6- or 1,5-naphthyridine core .

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